REACTION_CXSMILES
|
C(C1[C:10](=O)[NH:9][C:8]2[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=2[S:6]C1)CC.S1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2N=C1.[C:25]([OH:32])(=[O:31])C=CCCC>>[S:6]1[C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[N:9]=[CH:10]1.[C:19]1([C:25]([OH:32])=[O:31])[CH2:24][CH2:23][CH2:22][CH2:21][CH:20]=1
|
Name
|
2,3-dihydro-3-propyl-1,5-benzothiazepin-4(5H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1CSC2=C(NC1=O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CCCC)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |